molecular formula C12H15NO3 B2981033 Methyl 4-(pyridin-3-yl)oxane-4-carboxylate CAS No. 1402232-59-0

Methyl 4-(pyridin-3-yl)oxane-4-carboxylate

Cat. No.: B2981033
CAS No.: 1402232-59-0
M. Wt: 221.256
InChI Key: QFBQYBIIKSTGQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(pyridin-3-yl)oxane-4-carboxylate is an organic compound with the molecular formula C12H15NO3 It is a derivative of oxane, featuring a pyridin-3-yl group attached to the oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(pyridin-3-yl)oxane-4-carboxylate typically involves the reaction of pyridine derivatives with oxane carboxylates under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high yields . The reaction generally requires a boron reagent, a palladium catalyst, and a base in an appropriate solvent.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as those used in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(pyridin-3-yl)oxane-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxane derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxane ketones, while reduction can produce alcohol derivatives.

Scientific Research Applications

Methyl 4-(pyridin-3-yl)oxane-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(pyridin-3-yl)oxane-4-carboxylate involves its interaction with specific molecular targets. The pyridin-3-yl group can interact with various enzymes and receptors, influencing biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-oxopiperidine-3-carboxylate: Similar in structure but with different functional groups.

    Methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates: These compounds share the pyridine moiety but differ in the oxane ring structure.

Uniqueness

Methyl 4-(pyridin-3-yl)oxane-4-carboxylate is unique due to its specific combination of the oxane ring and pyridin-3-yl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 4-pyridin-3-yloxane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-15-11(14)12(4-7-16-8-5-12)10-3-2-6-13-9-10/h2-3,6,9H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFBQYBIIKSTGQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCOCC1)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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